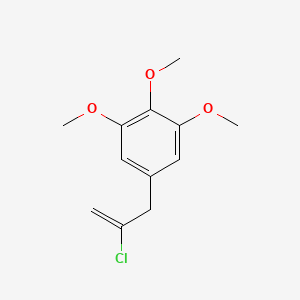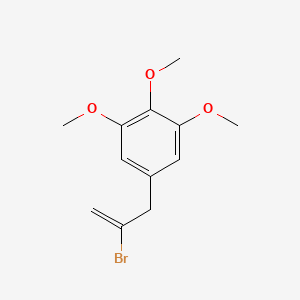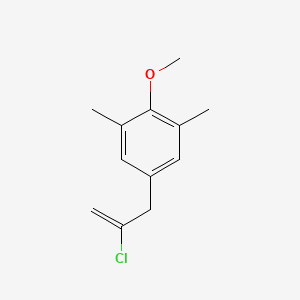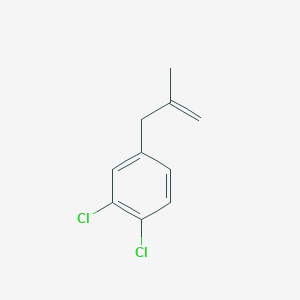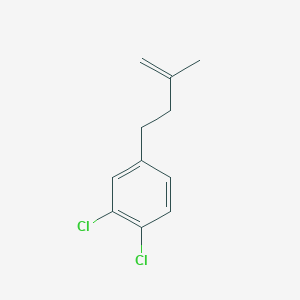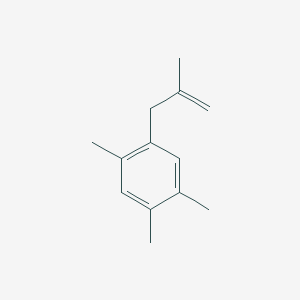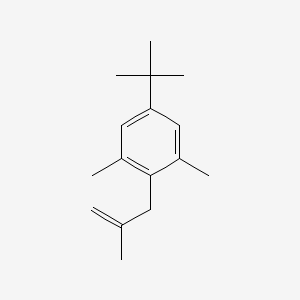
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene
Übersicht
Beschreibung
The compound “3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent . It’s used in a variety of processes, including industrial scale production .Molecular Structure Analysis
The molecular structure of a related compound, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, has been reported . It has the empirical formula C12H17F3S and a molecular weight of 250.32 .Chemical Reactions Analysis
The condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and formaldehyde resulted in 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, include a solid form at 20°C, a melting point of 62-68°C, and a boiling point of 150°C .Wissenschaftliche Forschungsanwendungen
Thermophysical Property Measurements
Research focusing on ethers such as methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME) has been conducted to understand their vapor–liquid equilibria and related properties in binary and ternary mixtures. These ethers, used as gasoline additives to improve octane rating and reduce exhaust pollution, have been studied extensively to develop a set of recommended values for their mixtures and properties. This research is crucial for ascertaining mixture classes and types where sufficient data are now available and where further property measurements are required (Marsh et al., 1999).
Decomposition of Methyl Tert-Butyl Ether
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been reviewed, demonstrating the feasibility of applying radio frequency (RF) plasma reactor technology for decomposing and converting MTBE. This study suggests alternative methods of decomposing and converting MTBE into various compounds, highlighting the potential for using plasma reactor technology in the environmental management of ether compounds (Hsieh et al., 2011).
MTBE Synthesis on Heterogeneous Catalysts
Investigations on the physical chemistry of MTBE synthesis in gas phase on dodecatungstosilicic acid have been reviewed, focusing on the interaction of substrates, methanol, and iso-butylene with the catalyst. This research proposes a mechanism for the catalytic reaction, which is crucial for developing new catalysts for MTBE synthesis and understanding the reaction's kinetics and mechanisms (Bielański et al., 2003).
Polymer Membranes for MTBE Purification
The use of polymer membranes, especially for the pervaporation process, has been explored for the purification of MTBE from methanol/MTBE mixtures. This review focuses on the efficiency of various polymer membranes in separating these mixtures, highlighting the potential of mixed matrix membranes (MMMs) for improving operational stability and separation performance (Pulyalina et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-1,3-dimethyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24/c1-11(2)8-15-12(3)9-14(10-13(15)4)16(5,6)7/h9-10H,1,8H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKAHHGVRDVRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=C)C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158431 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3-dimethyl-2-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-methyl-1-propene | |
CAS RN |
951893-17-7 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3-dimethyl-2-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3-dimethyl-2-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




